Cas no 1797342-32-5 (1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine)
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine
- 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine
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- Inchi: 1S/C15H13BrFNO4S2/c16-14-3-1-2-4-15(14)24(21,22)18-9-13(10-18)23(19,20)12-7-5-11(17)6-8-12/h1-8,13H,9-10H2
- InChI Key: XBJPLWOEWVHMKZ-UHFFFAOYSA-N
- SMILES: N1(S(C2=CC=CC=C2Br)(=O)=O)CC(S(C2=CC=C(F)C=C2)(=O)=O)C1
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6442-0472-2μmol |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0472-5μmol |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0472-10μmol |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0472-20μmol |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0472-1mg |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0472-2mg |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0472-3mg |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0472-4mg |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0472-5mg |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6442-0472-10mg |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine |
1797342-32-5 | 10mg |
$79.0 | 2023-09-09 |
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine
Introduction to 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine (CAS No. 1797342-32-5)
1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine, identified by the CAS number 1797342-32-5, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of azetidine derivatives, which are heterocyclic compounds featuring a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of sulfonyl groups at the 2-position and 3-position of the azetidine ring, coupled with bromine and fluorine substituents, endows this molecule with unique chemical properties that make it a promising candidate for further exploration in pharmaceutical applications.
The structural features of 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine contribute to its potential utility in various biological assays. The sulfonyl groups are known to enhance binding affinity and selectivity, which are critical factors in drug design. Additionally, the bromine and fluorine atoms introduce additional degrees of freedom for interactions with biological targets, such as enzymes and receptors. These characteristics make this compound a valuable scaffold for developing novel therapeutic agents.
In recent years, there has been a growing interest in azetidine derivatives due to their versatility in medicinal chemistry. These compounds have been explored for their potential applications in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The structural motif of azetidine allows for easy modifications, enabling chemists to tailor the properties of these molecules to specific biological targets. For instance, the introduction of fluorine atoms can improve metabolic stability, while bromine substituents can serve as handles for further functionalization.
Current research in the field of 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine has focused on its pharmacological activity. Studies have demonstrated that this compound exhibits promising interactions with certain enzymes and receptors, suggesting its potential as an inhibitor or modulator. Specifically, preliminary investigations have indicated that it may interfere with key pathways involved in disease progression. These findings highlight the importance of further exploring the biological activity of this molecule.
The synthesis of 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine is another area of active research. The synthesis involves multi-step reactions that require careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The development of robust synthetic protocols is essential for scaling up production and conducting extensive biological evaluations.
The role of computational chemistry in understanding the properties of 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying potential binding sites on biological targets. These computational studies provide valuable insights that guide experimental efforts and accelerate the discovery process. By integrating experimental data with computational predictions, researchers can refine their understanding of how this compound interacts with its intended targets.
One particularly intriguing aspect of 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine is its potential as a lead compound for drug development. Lead optimization strategies involve modifying specific structural features to enhance potency, selectivity, and pharmacokinetic properties. The presence of both sulfonyl and halogen substituents offers multiple opportunities for such modifications. By systematically varying these groups, chemists can explore a wide spectrum of biological activities and identify the most promising candidates for further development.
The impact of 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine on drug discovery is also influenced by its solubility and bioavailability profile. These physicochemical properties are critical determinants of a drug's effectiveness in vivo. Researchers are employing various strategies to improve solubility and enhance absorption rates without compromising other important characteristics. Such efforts are essential for ensuring that this compound can be effectively translated into clinical applications.
Future directions in the study of 1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine include exploring its potential in combination therapies. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects or overcome resistance mechanisms. Preliminary data suggest that this compound may synergize with other therapeutic agents, offering new treatment options for patients suffering from various diseases. Such studies could pave the way for innovative therapeutic strategies.
In conclusion,1-(2-bromobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine (CAS No. 1797342-32-5) represents a significant advancement in medicinal chemistry research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration in drug discovery efforts. Continued research into its synthesis, pharmacological effects, and potential therapeutic applications will undoubtedly contribute to advancements in healthcare solutions.
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